molecular formula C6H7BrN2O B1381879 5-(Bromomethyl)-2-methoxypyrimidine CAS No. 1352442-95-5

5-(Bromomethyl)-2-methoxypyrimidine

Cat. No. B1381879
M. Wt: 203.04 g/mol
InChI Key: UOTHIDQVBCBURT-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis . They often serve as building blocks for the construction of more complex molecules. The “5-(Bromomethyl)-2-methoxypyrimidine” likely refers to a pyrimidine derivative where a bromomethyl group is attached at the 5th position and a methoxy group at the 2nd position. Pyrimidine is a basic structure in DNA and RNA, and its derivatives have various applications in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of “5-(Bromomethyl)-2-methoxypyrimidine” would consist of a pyrimidine ring with a bromomethyl group attached at the 5th position and a methoxy group at the 2nd position. Detailed structural analysis usually involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another group . The specific reactions that “5-(Bromomethyl)-2-methoxypyrimidine” can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .

Scientific Research Applications

Antiviral Activity Synthesis

A study by Hocková et al. (2003) explored the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where 5-(bromomethyl)-2-methoxypyrimidine derivatives showed marked inhibition of retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).

Large-Scale Synthesis

Morgentin et al. (2009) described an efficient access to 5-hydroxypyridin- and pyrimidin-2-yl acetate cores, utilizing 5-(bromomethyl)-2-methoxypyrimidine for the synthesis of heterocyclic analogues suitable for large-scale production. This method paves the way for rapid access to other heterocyclic compounds (Morgentin et al., 2009).

Rosuvastatin Synthesis

Šterk et al. (2012) reported on the synthesis of key pyrimidine precursors for rosuvastatin, including the 5-(bromomethyl) substituted derivative. Their approach provided a highly efficient and metal-catalysis-free methodology, offering a superior alternative to existing methods for preparing these critical intermediates (Šterk et al., 2012).

Wastewater Treatment

Zhang et al. (2016) utilized a novel electrochemical treatment for wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating the effective removal of contaminants and significant biodegradability enhancement. This study underscores the potential environmental applications of pyrimidine derivatives in pollution control (Zhang et al., 2016).

Synthetic Methodologies

Medina et al. (2006) developed a mild and general method to convert 5-bromopyrimidines into 5-hydroxypyrimidines, showcasing the versatility of 5-(bromomethyl)-2-methoxypyrimidine in synthetic organic chemistry. This procedure allows for the synthesis of compounds containing sensitive functional groups (Medina et al., 2006).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often toxic if inhaled, ingested, or come into contact with skin . Proper safety measures should be taken when handling these compounds.

Future Directions

Bromomethyl compounds and pyrimidine derivatives both have significant roles in medicinal chemistry and drug discovery . Future research might explore new synthetic methods, potential biological activities, and applications of “5-(Bromomethyl)-2-methoxypyrimidine”.

properties

IUPAC Name

5-(bromomethyl)-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTHIDQVBCBURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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